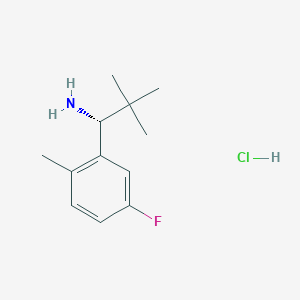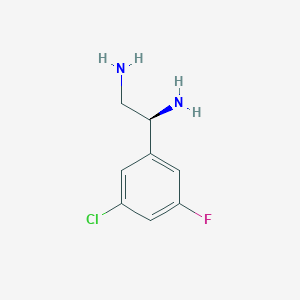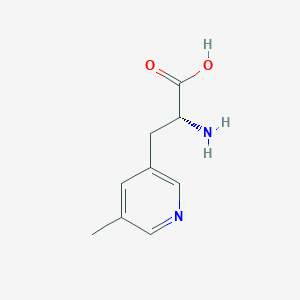
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features prominently in various chemical and biological research applications. This compound is characterized by its tert-butyl groups, which are known for their steric hindrance and stability. The presence of multiple tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of Boc-protected hydroxyl groups at the 3 and 4 positions. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers.
科学研究应用
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected hydroxyl groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The steric hindrance provided by the tert-butyl groups can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate: Lacks the Boc protection, making it more reactive.
Tert-butyl (3S,4S)-3,4-bis((methoxycarbonyl)oxy)pyrrolidine-1-carboxylate: Features methoxycarbonyl groups instead of Boc groups, affecting its reactivity and stability.
Uniqueness
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C19H33NO8 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H33NO8/c1-17(2,3)26-14(21)20-10-12(24-15(22)27-18(4,5)6)13(11-20)25-16(23)28-19(7,8)9/h12-13H,10-11H2,1-9H3/t12-,13-/m0/s1 |
InChI 键 |
NFTMMHYXPGWRRW-STQMWFEESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)





![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)

![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)

![3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13051824.png)

